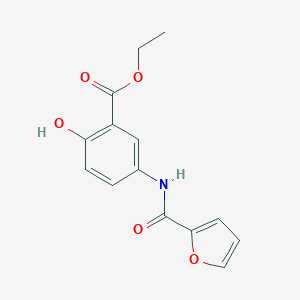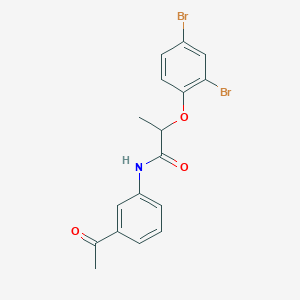![molecular formula C19H20O5 B309282 Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B309282.png)
Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate, also known as PMB, is a chemical compound that has gained interest in the scientific community due to its potential applications in the fields of medicine and pharmacology. PMB is a derivative of benzoic acid and is commonly used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response. Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate has also been shown to activate certain receptors in the body that are involved in pain perception, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
Studies have shown that Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate can reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate has also been shown to reduce the activity of certain enzymes involved in the breakdown of cartilage, which may be beneficial in the treatment of arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate in laboratory experiments is that it is relatively easy to synthesize and is readily available. However, Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate is a relatively new compound and has not been extensively studied in vivo, which may limit its potential applications.
Zukünftige Richtungen
There are several potential future directions for research on Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate. One area of interest is the development of new drugs based on Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate that can be used to treat inflammatory conditions such as arthritis. Another area of research is the investigation of the potential neuroprotective effects of Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate, which may have implications for the treatment of neurological disorders such as Alzheimer's disease. Finally, further studies are needed to elucidate the mechanism of action of Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate and to identify potential side effects or limitations of its use.
Synthesemethoden
The synthesis of Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate involves the reaction of 3-methoxy-4-hydroxybenzoic acid with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then esterified with propyl alcohol to yield Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate.
Wissenschaftliche Forschungsanwendungen
Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate has been extensively studied for its potential applications in the field of medicine. Research has shown that Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate has anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs to treat conditions such as arthritis and chronic pain.
Eigenschaften
Produktname |
Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate |
|---|---|
Molekularformel |
C19H20O5 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
propyl 3-methoxy-4-(3-methylbenzoyl)oxybenzoate |
InChI |
InChI=1S/C19H20O5/c1-4-10-23-18(20)15-8-9-16(17(12-15)22-3)24-19(21)14-7-5-6-13(2)11-14/h5-9,11-12H,4,10H2,1-3H3 |
InChI-Schlüssel |
DXFWSJUJOJQNII-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)C)OC |
Kanonische SMILES |
CCCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC=CC(=C2)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-chloro-3-[(2-ethylhexanoyl)amino]benzoate](/img/structure/B309201.png)
![3-[(2-ethylhexanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309202.png)
![4-chloro-3-[(2-ethylhexanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309204.png)
![N-cyclohexyl-3,5-bis[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309206.png)
![4-chloro-N-isopentyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309209.png)
![N-(4-fluorophenyl)-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309210.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309211.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309212.png)
![N-(3-methylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309213.png)


![Propyl 5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309220.png)
![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B309221.png)
![N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B309222.png)